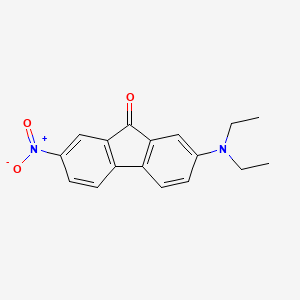
2-(Diethylamino)-7-nitro-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-7-nitro-9H-fluoren-9-one is an organic compound with a complex structure that includes a diethylamino group, a nitro group, and a fluorenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-7-nitro-9H-fluoren-9-one typically involves multiple stepsThe nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-7-nitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives depending on the oxidizing agent used.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Diethylamine or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Various oxidized forms of the compound.
Substitution: Compounds with different nucleophilic groups replacing the diethylamino group.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-7-nitro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-7-nitro-9H-fluoren-9-one involves its interaction with specific molecular targets. The compound’s diethylamino group can interact with various enzymes and receptors, altering their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethylamino)ethanol: Shares the diethylamino group but lacks the nitro and fluorenone components.
2-Nitrobiphenyl: Contains a nitro group but has a different core structure.
Lidocaine: Contains a diethylamino group and is used as a local anesthetic.
Uniqueness
2-(Diethylamino)-7-nitro-9H-fluoren-9-one is unique due to its combination of a diethylamino group, a nitro group, and a fluorenone core.
Eigenschaften
CAS-Nummer |
263551-91-3 |
|---|---|
Molekularformel |
C17H16N2O3 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
2-(diethylamino)-7-nitrofluoren-9-one |
InChI |
InChI=1S/C17H16N2O3/c1-3-18(4-2)11-5-7-13-14-8-6-12(19(21)22)10-16(14)17(20)15(13)9-11/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
DRQFALXFASTYFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















